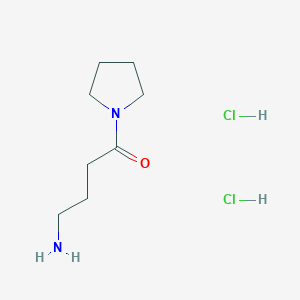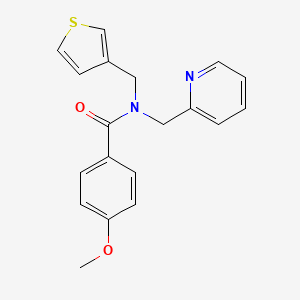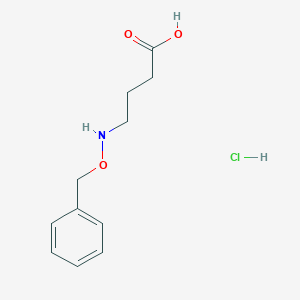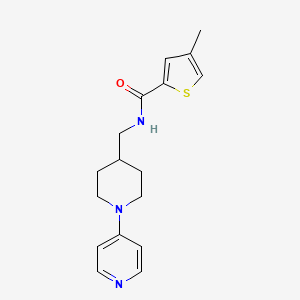
Lithium;4-Hydroxy-5,5-dimethylhexanoat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
lithium(1+) ion 4-hydroxy-5,5-dimethylhexanoate is a chemical compound with the molecular formula C8H15LiO3 It is a lithium salt of 4-hydroxy-5,5-dimethylhexanoic acid
Wissenschaftliche Forschungsanwendungen
lithium(1+) ion 4-hydroxy-5,5-dimethylhexanoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Investigated for its potential role in biological systems, particularly in the study of lithium’s effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, especially in the context of lithium’s known effects on mood stabilization and neuroprotection.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Safety and Hazards
The safety data sheet for Lithium;4-hydroxy-5,5-dimethylhexanoate indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands and face thoroughly after handling .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) ion 4-hydroxy-5,5-dimethylhexanoate typically involves the reaction of 4-hydroxy-5,5-dimethylhexanoic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation of the solvent and subsequent crystallization.
Industrial Production Methods
In an industrial setting, the production of lithium(1+) ion 4-hydroxy-5,5-dimethylhexanoate can be scaled up by using larger reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is often obtained as a powder, which is then packaged and stored under appropriate conditions to maintain its stability.
Analyse Chemischer Reaktionen
Types of Reactions
lithium(1+) ion 4-hydroxy-5,5-dimethylhexanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: 4-keto-5,5-dimethylhexanoic acid or 4-carboxy-5,5-dimethylhexanoic acid.
Reduction: 4-hydroxy-5,5-dimethylhexanol.
Substitution: 4-chloro-5,5-dimethylhexanoate or 4-amino-5,5-dimethylhexanoate.
Wirkmechanismus
The mechanism of action of lithium(1+) ion 4-hydroxy-5,5-dimethylhexanoate involves its interaction with molecular targets and pathways within biological systems. Lithium ions are known to affect various cellular processes, including signal transduction, neurotransmitter release, and gene expression. The compound may exert its effects by modulating the activity of enzymes, ion channels, and receptors involved in these pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lithium carbonate (Li2CO3): Commonly used in the treatment of bipolar disorder.
Lithium citrate (Li3C6H5O7): Another lithium salt used for similar therapeutic purposes.
Lithium orotate (C5H3LiN2O4): A compound used as a dietary supplement for its potential mood-stabilizing effects.
Uniqueness
lithium(1+) ion 4-hydroxy-5,5-dimethylhexanoate is unique due to its specific chemical structure, which imparts distinct properties and potential applications. Unlike other lithium salts, this compound contains a hydroxyl group and a branched alkyl chain, which may influence its reactivity and interactions with biological systems.
Eigenschaften
IUPAC Name |
lithium;4-hydroxy-5,5-dimethylhexanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3.Li/c1-8(2,3)6(9)4-5-7(10)11;/h6,9H,4-5H2,1-3H3,(H,10,11);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXHNGOLXLAHJK-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)(C)C(CCC(=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15LiO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2230807-77-7 |
Source


|
| Record name | lithium(1+) ion 4-hydroxy-5,5-dimethylhexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-Azaspiro[4.5]decane hydrochloride](/img/structure/B2419421.png)


![2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2419424.png)

![7-(4-fluorophenyl)-1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2419427.png)

![Methyl 3-({[1-(thiophen-3-yl)cyclopropyl]methyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B2419430.png)

![3-(3-Methoxyphenyl)-N-{[8-(3-methyl-1,2,4-oxadiazol-5-YL)-[1,2,4]triazolo[4,3-A]pyridin-3-YL]methyl}propanamide](/img/structure/B2419432.png)
![methyl 3-(2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamido)benzoate](/img/structure/B2419433.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2419440.png)


